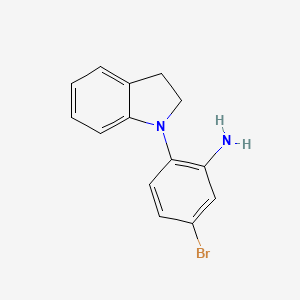

5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

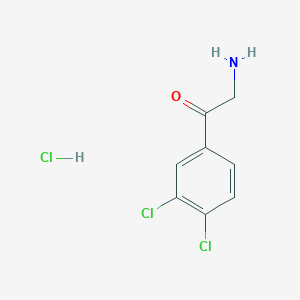

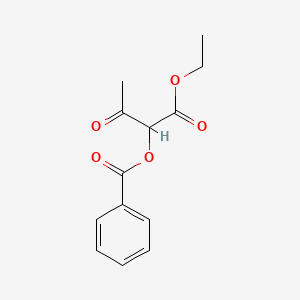

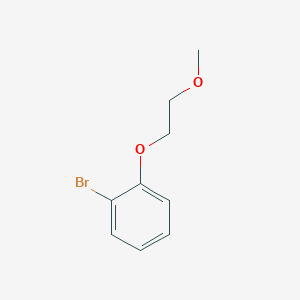

The compound 5-Bromo-2-(2,3-dihydro-1H-indol-1-yl)phenylamine is a brominated indole derivative, which is a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the bromine atom on the indole ring can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of brominated indole derivatives can be achieved through various methods. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents can lead to the formation of complex indole structures, as seen in the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole . Another example is the NBS-promoted reaction between 5-bromo-1H-indole and a disulfide compound to synthesize 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole . These methods demonstrate the versatility of brominated indoles in chemical synthesis.

Molecular Structure Analysis

The molecular structure of brominated indole derivatives can be characterized using various spectroscopic techniques and confirmed by X-ray crystallography. The crystal structure analysis often reveals intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence the molecular conformation and packing in the solid state . Hirshfeld surface analysis and DFT calculations can provide insights into the nature of these interactions and the stability of the crystal structure .

Chemical Reactions Analysis

Brominated indole derivatives can undergo a range of chemical reactions, including cyclization and substitution reactions, which can lead to the formation of new heterocyclic compounds . The reactivity of the bromine atom allows for further functionalization of the indole ring, which can be exploited in the synthesis of complex organic molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indole derivatives, such as thermal stability and electronic spectra, can be assessed using spectroscopic and thermal analysis tools. For example, the compound mentioned in paper exhibits good thermal stability up to 215°C. The electronic spectra and molecular orbital energy level diagrams can be assigned based on TD-DFT results, providing information on the electronic structure of the molecule. Additionally, the molecular electrostatic potential map can highlight the electrophilic and nucleophilic regions of the molecule, which are important for understanding its reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine has been utilized in the synthesis of complex molecules with potential anticancer properties. One such application is in the synthesis of Nilotinib, an antitumor agent. This process involves a series of reactions starting from 5-bromo-3-(trifluoromethyl)phenylamine, ultimately leading to Nilotinib, which shows promising anticancer activity (Wang Cong-zhan, 2009).

Antimicrobial Activity

The compound has also been a key precursor in the synthesis of new heterocyclic compounds with notable antimicrobial properties. Research demonstrates that derivatives of 5-bromo-2,3-di(furan-2-yl)-1h-indole, a closely related compound, exhibit high antibacterial activity, underscoring the potential of these derivatives in pharmaceutical applications (Hana A. A. Mageed, Reda F. El- Ezabi, Fayrouz A. Khaled, 2021).

Neurological Research

In neurological research, derivatives of 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine have been designed and synthesized, showing high affinity for the 5-HT(6) receptor. This indicates potential applications in studying and treating neurological disorders (D. Cole et al., 2005).

Synthesis of Pyrimidine Derivatives

The compound has been used in the synthesis of novel pyrimidine derivatives, which have been tested for their antimicrobial activity. This further emphasizes its role in the development of new antimicrobial agents (C. Mallikarjunaswamy et al., 2017).

Marine Natural Products

It has also played a role in the isolation of brominated alkaloids from marine sources, indicating its usefulness in marine natural products chemistry. These compounds have been tested for their activity on voltage-activated potassium and sodium channels, which is crucial in neuropharmacology (L. Peters et al., 2002).

Versatile Precursors in Organic Synthesis

5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine and its derivatives serve as versatile precursors in the synthesis of various complex organic compounds. For instance, its role in the synthesis of 3-ethoxy, -formyl, -azidomethyl, -triazolyl, and 3-aminomethyl pyrazoles highlights its versatility in organic chemistry (M. Martins et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-2-(2,3-dihydroindol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2/c15-11-5-6-14(12(16)9-11)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSIEHFDUNLXTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1282538.png)

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1282547.png)